(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine
Description
Properties
IUPAC Name |
1-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)17-10-5-3-9(4-6-10)16-8-11-2-1-7-18-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJXLNVMLCQDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine typically involves the reaction of thiophene-2-carbaldehyde with 4-(trifluoromethoxy)aniline under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Studies: Investigated for its potential therapeutic properties.
Material Science: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized in Table 1 .
Physicochemical Properties
- Electron Effects : The CF₃O group is strongly electron-withdrawing (-I effect), while thiophene contributes electron density via conjugation. This balance may stabilize transition states in catalytic cycles.
- Steric Considerations : The linear 4-(trifluoromethoxy)phenyl group imposes less steric hindrance than bulky biphenyl analogs (e.g., compound in ), favoring substrate accessibility .
Biological Activity
(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine is a chemical compound with potential biological activities. Its molecular formula is C15H16F3NOS, and it has a molecular weight of approximately 315.35 g/mol. The compound features a thiophene ring and a trifluoromethoxy group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains, suggesting that the thiophene moiety may enhance antimicrobial efficacy .
Anticancer Activity
Compounds with structural similarities to (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine have been evaluated for their anticancer properties. A study demonstrated that certain thiophene derivatives exhibited significant cytotoxic effects against human cancer cell lines, indicating that modifications in the substituents can lead to enhanced anticancer activity .
The mechanism of action for related compounds often involves the inhibition of key cellular pathways. For example, some studies suggest that these compounds might inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as HSP90 inhibitors, which play a crucial role in maintaining protein homeostasis in cancer cells .
Study 1: Antimicrobial Screening
In a screening assay involving a series of thiophene derivatives, (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine was tested against several bacterial strains. The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
Study 2: Anticancer Evaluation
A recent study focused on evaluating the cytotoxic effects of thiophene-based compounds on breast cancer cell lines. (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine was found to induce apoptosis in MCF-7 cells at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This suggests that the compound could be a candidate for further development in cancer therapy.
Table 1: Comparison of Biological Activities
Table 2: Mechanistic Insights
| Mechanism of Action | Related Compounds | Notes |
|---|---|---|
| Inhibition of HSP90 | HSP90 Inhibitors | Induces apoptosis in cancer cells |
| Disruption of bacterial cell wall synthesis | Thiophene Derivatives | Effective against Gram-positive bacteria |
Q & A
Q. What are the optimal synthetic routes for preparing (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine, and how do reaction conditions influence yield?
Answer: The compound is synthesized via Schiff base formation, typically through condensation of a thiophene-2-carbaldehyde derivative with 4-(trifluoromethoxy)aniline. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., THF/H₂O mixtures) to stabilize intermediates and enhance reaction rates .
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in precursor synthesis .
- Purification : Recrystallization from hexane/DCM yields high-purity products (83% yield reported for structurally similar imines) .
Critical Parameters : Temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1 aldehyde:amine) are essential to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this Schiff base and verifying its geometric isomerism?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the (E)-isomer configuration via coupling constants (J ≈ 12–16 Hz for trans imine protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 314.07 for C₁₂H₈F₃NOS) .
- X-ray Crystallography : Resolves intramolecular interactions, such as O–H⋯N hydrogen bonds in analogous Schiff bases, which stabilize the planar imine tautomer .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and tautomeric behavior of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts tautomeric equilibria (e.g., enol-imine vs. keto-amine forms) by calculating energy differences and frontier molecular orbitals (HOMO/LUMO) .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing π-π stacking or hydrogen bonding with the trifluoromethoxy group .
Case Study : For a related thiophenyl imine, DFT revealed a 6.2 kcal/mol preference for the imine tautomer, corroborating crystallographic data .
Q. What strategies resolve contradictions between spectroscopic purity and observed biological activity in this compound?
Answer:
- HPLC Purity Assessment : Quantifies trace impurities (e.g., unreacted aldehydes) that may antagonize biological targets .
- Bioactivity Profiling : Compare activity across batches using standardized assays (e.g., enzyme inhibition). For example, a 5% impurity in a trifluoromethyl analog reduced IC₅₀ by 40% .
- Structural Analog Testing : Isolate biological effects attributable to the imine vs. substituents (e.g., thiophene vs. phenyl derivatives) .
Q. How does the trifluoromethoxy group influence the compound’s stability and reactivity in catalytic applications?
Answer:
- Electron-Withdrawing Effects : The -OCF₃ group increases electrophilicity at the imine nitrogen, enhancing susceptibility to nucleophilic attack (e.g., in cycloadditions) .
- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition >200°C, attributed to strong C–F bonds .
- Catalytic Recycling : In Pd-catalyzed reactions, the group improves catalyst turnover by stabilizing metal-ligand complexes .
Q. What are the methodological challenges in studying this compound’s interactions with biological macromolecules?
Answer:
- Solubility Limitations : Hydrophobicity from the trifluoromethoxy group necessitates DMSO/cosolvent systems (e.g., 10% PEG 400) .
- Binding Affinity Measurement : Surface plasmon resonance (SPR) requires immobilization strategies compatible with the imine’s labile nature .
- Metabolic Stability : LC-MS/MS tracks degradation products in hepatocyte assays, revealing rapid hydrolysis of the imine bond in vitro .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield/Purity | Reference |
|---|---|---|---|
| Solvent System | THF/H₂O (4:1 v/v) | 83% yield | |
| Catalyst | Pd(PPh₃)₄ | >90% conversion | |
| Purification | Hexane/DCM | >98% purity (HPLC) |
Q. Table 2. Computational Insights vs. Experimental Data
| Property | DFT Prediction | Experimental Result | Reference |
|---|---|---|---|
| Tautomer Energy Difference | 6.2 kcal/mol (imine) | X-ray confirms imine | |
| HOMO-LUMO Gap | 4.3 eV | UV-Vis λ_max = 320 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
